An In-Depth Technical Guide to the Chemical Properties and Structure of Non-8-yn-1-ol
An In-Depth Technical Guide to the Chemical Properties and Structure of Non-8-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-8-yn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol functional group. This unique combination makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its utility as a linker in Proteolysis Targeting Chimeras (PROTACs) has brought it to the forefront of modern drug discovery. This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and applications, complete with detailed experimental protocols and visualizations.
Chemical Structure and Identification
Non-8-yn-1-ol possesses a nine-carbon aliphatic chain with a hydroxyl group at one terminus (C1) and a carbon-carbon triple bond between C8 and C9.
| Identifier | Value |
| IUPAC Name | non-8-yn-1-ol[1] |
| Synonyms | 8-Nonyn-1-ol |
| CAS Number | 10160-28-8[1] |
| Molecular Formula | C₉H₁₆O[1] |
| SMILES | C#CCCCCCCCO[1] |
| InChI | InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2[1] |
| InChIKey | XTCPLAOSDRPLKZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of Non-8-yn-1-ol are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 140.22 g/mol | [1] |
| Appearance | Colorless to yellow liquid | ChemicalBook |
| Boiling Point | 212.2 - 226.76 °C at 760 mmHg | ChemNet, ChemicalBook |
| Melting Point | -16 °C (estimate) | ChemicalBook |
| Density | 0.885 g/cm³ | ChemNet |
| Refractive Index | 1.456 | ChemNet |
| pKa | 15.19 ± 0.10 (Predicted) | Guidechem |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich, BLD Pharm |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the characterization and purity assessment of Non-8-yn-1-ol. While publicly available spectra are limited, typical chemical shifts for the key protons and carbons can be predicted based on the structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~3.6 ppm (triplet): Protons on the carbon bearing the hydroxyl group (-CH₂-OH).
-
δ ~2.2 ppm (triplet of doublets): Protons on the carbon adjacent to the alkyne (-C≡C-CH₂-).
-
δ ~1.9 ppm (triplet): Acetylenic proton (-C≡C-H).
-
δ ~1.2-1.6 ppm (multiplet): Protons of the methylene groups in the aliphatic chain.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~84 ppm: Carbon of the terminal alkyne (=CH).
-
δ ~68 ppm: Carbon of the terminal alkyne (-C≡).
-
δ ~62 ppm: Carbon bearing the hydroxyl group (-CH₂-OH).
-
δ ~18-33 ppm: Carbons of the methylene groups in the aliphatic chain.
PubChem mentions the availability of a ¹³C NMR spectrum (Instrument: BRUKER ARX-300) and a GC-MS spectrum.[1]
Reactivity and Synthetic Applications
The reactivity of Non-8-yn-1-ol is dictated by its two functional groups: the terminal alkyne and the primary alcohol. This allows for a wide range of chemical transformations.
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile functional group that can undergo various reactions, most notably carbon-carbon bond-forming reactions.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for creating complex molecular architectures.[2][3][4] Non-8-yn-1-ol can be coupled with various aryl or vinyl halides to introduce aromatic or olefinic moieties.
Figure 1: Sonogashira Coupling of Non-8-yn-1-ol.
Reactions of the Primary Alcohol
The primary alcohol functionality can be readily transformed into other functional groups such as aldehydes, carboxylic acids, esters, and ethers.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).[1][5][6] Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents.
Figure 2: Oxidation of Non-8-yn-1-ol to the corresponding aldehyde.
-
Esterification: Non-8-yn-1-ol can be esterified with carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides) to form the corresponding esters.[7][8] This reaction is often catalyzed by an acid or a base.
Figure 3: Esterification of Non-8-yn-1-ol.
Experimental Protocols
The following are detailed, representative protocols for the synthesis, purification, and key reactions of Non-8-yn-1-ol.
Synthesis of Non-8-yn-1-ol
A plausible synthetic route to Non-8-yn-1-ol starts from 8-bromo-1-octanol.[9][10][11]
Materials:
-
8-Bromo-1-octanol
-
Lithium acetylide-ethylenediamine complex
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-bromo-1-octanol (1.0 eq) in anhydrous DMSO.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium acetylide-ethylenediamine complex (1.2 eq) in anhydrous DMSO via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
The crude Non-8-yn-1-ol can be purified by flash column chromatography.[12][13][14][15][16]
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Crude Non-8-yn-1-ol
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude Non-8-yn-1-ol in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the dried sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure Non-8-yn-1-ol.
Role in Drug Development and Biological Activity
Application in PROTACs
Non-8-yn-1-ol is commercially available as a PROTAC linker.[17][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and relative orientation of the two binding ligands. The aliphatic chain of Non-8-yn-1-ol provides a flexible spacer, while the terminal alkyne and alcohol groups offer versatile handles for conjugation to the target-binding and E3 ligase-binding moieties.
Figure 4: Workflow illustrating the use of Non-8-yn-1-ol in PROTAC synthesis and the subsequent mechanism of action.
Potential Antimicrobial Activity
While specific studies on the antimicrobial properties of Non-8-yn-1-ol are not widely available, research on other long-chain alcohols suggests that it may possess such activity. Studies have shown that the antimicrobial efficacy of long-chain alcohols is dependent on the length of the aliphatic chain.[19] For instance, some C9 alcohols have demonstrated activity against various bacteria and fungi.[20] The presence of the alkyne group in Non-8-yn-1-ol could potentially modulate this activity. Further investigation is warranted to fully characterize the antimicrobial spectrum of Non-8-yn-1-ol.
Conclusion
Non-8-yn-1-ol is a versatile chemical entity with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for a wide array of chemical modifications, making it an attractive building block for the synthesis of complex molecules. Its application as a linker in PROTAC technology highlights its relevance in the development of next-generation therapeutics. The detailed protocols and structural information provided in this guide are intended to facilitate its use in research and development, paving the way for new discoveries and innovations.
References
- 1. studylib.net [studylib.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. 8-Bromo-1-octanol | 50816-19-8 | Benchchem [benchchem.com]
- 10. China Intermediates 8-Bromo-1-octanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 11. 8-Bromo-1-octanol synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 16. youtube.com [youtube.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
